
7-Chloro-5-(pyridin-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core with a chlorine atom at the 7th position and a pyridin-3-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Chlor-5-(pyridin-3-yl)chinolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet die Kondensation von 3-Aminopyridin mit 2-Chlorbenzaldehyd, gefolgt von der Cyclisierung in Gegenwart eines geeigneten Katalysators . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Tetrahydrofuran und können eine Erwärmung erfordern, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von 7-Chlor-5-(pyridin-3-yl)chinolin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Chlor-5-(pyridin-3-yl)chinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolinderivate umwandeln.
Substitution: Das Chloratom an der 7. Position kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriumamid oder Thioharnstoff.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-oxide.
Reduktion: Dihydrochinolinderivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf seine antimikrobiellen und Antikrebs-Eigenschaften.
Industrie: Wird bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Chlor-5-(pyridin-3-yl)chinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Signalwegen zu interagieren, was sie zu einem vielseitigen Molekül für therapeutische Anwendungen macht .
Wirkmechanismus
The mechanism of action of 7-Chloro-5-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorquin: Ein bekanntes Antimalariamittel mit einer ähnlichen Chinolinstruktur.
Camptothecin: Ein Antikrebsmittel, das ebenfalls einen Chinolinkern aufweist.
Mepacrin: Ein weiteres Antimalariamittel mit strukturellen Ähnlichkeiten.
Einzigartigkeit
7-Chlor-5-(pyridin-3-yl)chinolin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einem Chloratom und einer Pyridin-3-yl-Gruppe macht es zu einem wertvollen Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe .
Eigenschaften
CAS-Nummer |
648896-74-6 |
|---|---|
Molekularformel |
C14H9ClN2 |
Molekulargewicht |
240.69 g/mol |
IUPAC-Name |
7-chloro-5-pyridin-3-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H |
InChI-Schlüssel |
PMTFSOTZOCGIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


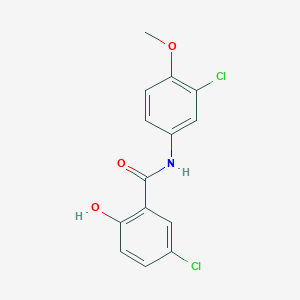

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
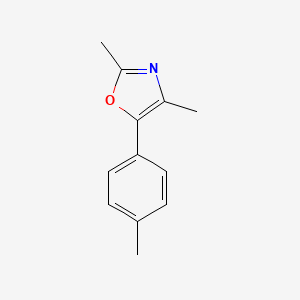
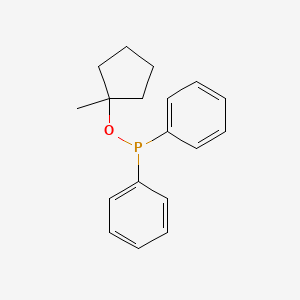

![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
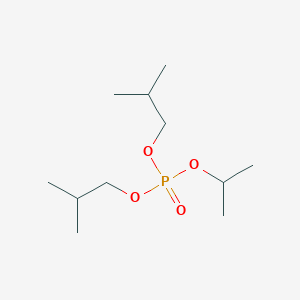
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
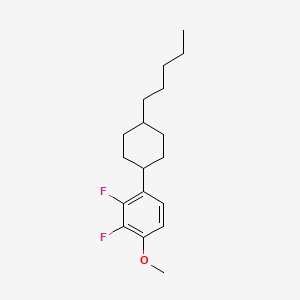
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
